molecular formula C26H36N2O B12527261 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide CAS No. 821007-60-7

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide

Katalognummer: B12527261
CAS-Nummer: 821007-60-7
Molekulargewicht: 392.6 g/mol
InChI-Schlüssel: CEKHXWXLOIFWLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide typically involves the reaction of 1-(3,3-diphenylpropyl)piperidine with N,3-dimethylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Wissenschaftliche Forschungsanwendungen

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as pain and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets in the body. The compound binds to certain receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target receptor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties.

Eigenschaften

CAS-Nummer

821007-60-7

Molekularformel

C26H36N2O

Molekulargewicht

392.6 g/mol

IUPAC-Name

N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide

InChI

InChI=1S/C26H36N2O/c1-21(2)20-26(29)27(3)24-14-17-28(18-15-24)19-16-25(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,24-25H,14-20H2,1-3H3

InChI-Schlüssel

CEKHXWXLOIFWLF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)N(C)C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.